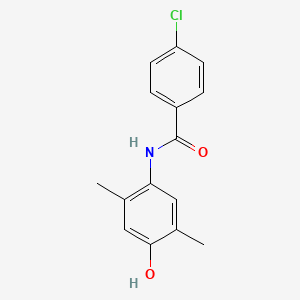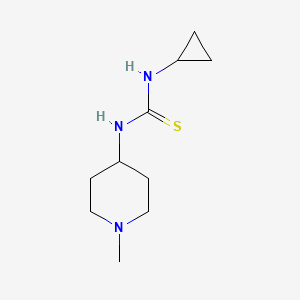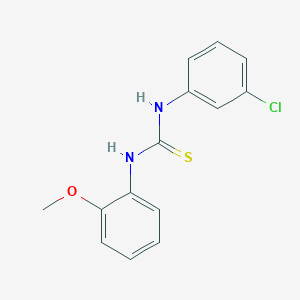
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play important roles in inflammation and pain. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide involves the inhibition of the enzyme 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide, which is involved in the production of prostaglandins. Prostaglandins play important roles in inflammation and pain, and their overproduction has been implicated in various diseases. By inhibiting 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide, 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide are mainly related to its inhibition of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide. By reducing the production of prostaglandins, the compound reduces inflammation and pain. In addition, the compound has been shown to have anti-tumor effects, as it inhibits the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential anticancer and neuroprotective properties. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Investigation of the mechanism of action of the compound in more detail.
4. Exploration of the potential use of the compound in combination with other drugs for the treatment of various diseases.
5. Investigation of the potential use of the compound in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
6. Development of new methods for the synthesis of the compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide involves the reaction of 4-chloro-2,5-dimethylaniline with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and osteoarthritis. It has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-8-14(18)10(2)7-13(9)17-15(19)11-3-5-12(16)6-4-11/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPUTXNJIVLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)





![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)
![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5878988.png)

![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)